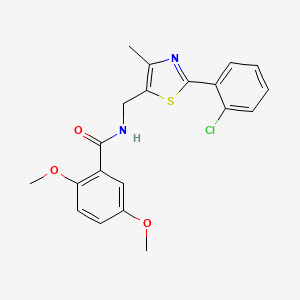

![molecular formula C15H15NOS B2555473 N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-04-2](/img/structure/B2555473.png)

N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

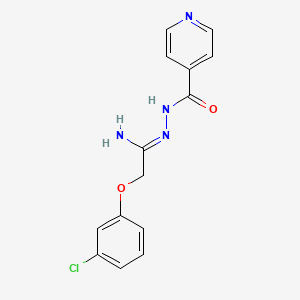

“N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is a synthetic compound . It belongs to the family of carbocyanine dyes. The molecular formula of this compound is C15H15NOS, and it has a molecular weight of 257.35 .

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions, heterocyclization of various substrates, and other significant synthetic methods .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

A study by Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. These derivatives, designed as electron-deficient anthraquinone analogs, showed promising efficacy against cancer cell lines that were highly resistant to doxorubicin treatment, such as MDA-MB435 (melanoma), IGROV (ovarian), and SF-295 (glioblastoma). Notably, two compounds demonstrated significant inhibition of topoisomerase II-mediated relaxation of DNA and arrested cell cycle progression, indicating their potential as anticancer agents. Additionally, these compounds' ability to modulate small heat shock proteins and their DNA-binding properties were investigated, shedding light on their mechanism of action (Gomez-Monterrey et al., 2011).

Antimicrobial Activity

A study on biologically active thiophene-3-carboxamide derivatives by Vasu et al. (2003) reported that these compounds exhibit antibacterial and antifungal activities. The study detailed the crystal structures of two compounds and analyzed their molecular conformation and interaction patterns. Although the structures did not exhibit significant intermolecular interactions, the formation of an intramolecular N-H⋅N hydrogen bond was observed, which locked the molecular conformation and removed conformational flexibility. This structural insight might be crucial for understanding the antimicrobial mechanism of these compounds (Vasu et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-16(2)15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOXPWPYKVVRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)